N-Boc-1-trityl-L-histidine Methyl Ester
Description
N-Boc-1-trityl-L-histidine Methyl Ester is a protected derivative of the amino acid histidine, featuring two key protective groups:
- Boc (tert-butoxycarbonyl): This group shields the α-amino group, enhancing stability during synthetic processes like peptide coupling.
- Trityl (triphenylmethyl): Protects the imidazole side chain of histidine, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS).
The methyl ester at the carboxyl group improves solubility in organic solvents, facilitating its use in non-aqueous reaction environments. This compound is critical in synthesizing histidine-containing peptides for pharmaceutical and biochemical research, where precise side-chain protection is essential .
Properties
Molecular Formula |
C31H33N3O4 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C31H33N3O4/c1-30(2,3)38-29(36)33-27(28(35)37-4)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,33,36)/t27-/m0/s1 |
InChI Key |
JIIRTMRRZNOCAR-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Protection and Esterification Strategy
The classical approach to synthesizing N-Boc-1-trityl-L-histidine methyl ester involves sequential protection of the amino acid functional groups and esterification of the carboxyl group. The general synthetic route includes:
Step 1: Esterification of L-histidine to form histidine methyl ester hydrochloride.
L-histidine is reacted with an excess of methanol in the presence of an acid catalyst, such as hydrogen chloride or sulfoxide chloride, to yield the methyl ester hydrochloride salt with high yield (up to 95%).Step 2: Boc protection of the α-amino group.
The histidine methyl ester hydrochloride is treated with di-tert-butyl dicarbonate (Boc anhydride) and a base such as triethylamine in dry methanol or anhydrous conditions at ambient temperature. This step yields N-Boc-histidine methyl ester with approximately 69% yield.Step 3: Trityl protection of the imidazole side chain nitrogen.
The N-Boc-histidine methyl ester is reacted with triphenylmethyl chloride (trityl chloride) in an aprotic solvent such as dichloromethane or ether, typically at ambient temperature. This introduces the bulky trityl protecting group on the imidazole nitrogen, affording this compound.Step 4: Purification.
The crude product is purified by flash silica-gel column chromatography using chloroform-methanol mixtures as eluents, or by crystallization from suitable solvents such as petroleum ether or ether.Step 5: Optional deprotection or further modifications.
Depending on the synthetic goals, selective deprotection of Boc or trityl groups can be performed under mild acidic or basic conditions.
One-Step Alkylation Method for N-Boc-1-alkyl Histidines (Related Methodology)
A related synthetic approach reported involves direct alkylation of N-Boc-L-histidine methyl ester with alkyl halides in the presence of sodium hydride in polar aprotic solvents such as dimethylformamide or acetonitrile. This method allows for simultaneous N-alkylation on the imidazole ring, which can be adapted for trityl protection or other bulky groups.
This one-step alkylation is efficient, yielding high purity products and facilitating rapid synthesis of N-Boc-1-alkyl histidines, which can be further esterified or modified as needed.
Regioselective Protection and Deprotection
The Boc protection step can sometimes lead to regioisomeric mixtures due to Boc addition on either the α-amino group or the imidazole ring nitrogens (N1 or N3). Treatment with potassium carbonate selectively removes Boc groups from the imidazole nitrogens while retaining the α-amino Boc protection, resulting in a single regioisomer suitable for subsequent trityl protection and esterification.
Reaction Conditions and Yields
Detailed Research Outcomes and Mechanistic Insights
The Boc group provides selective protection of the α-amino group, removable under mild acidic conditions, facilitating sequential peptide synthesis steps without side reactions.
The trityl group on the imidazole nitrogen confers steric hindrance, preventing premature or undesired reactions on the side chain during peptide elongation.
Regioselectivity in Boc protection is critical; potassium carbonate treatment selectively removes Boc groups from imidazole ring nitrogens without affecting the α-amino Boc group, ensuring the correct protected intermediate is obtained.
Alkylation methods employing alkyl triflates or alkyl halides under controlled conditions can modify the imidazole nitrogen selectively, allowing for diverse functionalization strategies.
Purification techniques such as flash chromatography and crystallization are essential to isolate the target compound in high purity and yield, given the potential formation of regioisomeric or side products.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-trityl-L-histidine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc and trityl protecting groups can be selectively removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group, while the trityl group can be removed using mild acidolysis.
Major Products Formed
The major products formed from these reactions include deprotected L-histidine derivatives and various intermediate compounds used in peptide synthesis .
Scientific Research Applications
N-Boc-1-trityl-L-histidine methyl ester is a chemical compound used in scientific research, particularly in proteomics, to study protein folding, stability, and post-translational modifications . It allows researchers to investigate the roles of histidine and tryptophan residues in proteins .
Key Applications
- Protein Folding and Stability: this compound helps study how histidine and tryptophan affect protein structure through hydrogen bonds and hydrophobic interactions .
- Post-translational Modifications: It facilitates research into how modifications to proteins after their synthesis influence their folding and stability .
- Amino Acid Substitutions: The compound is used to assess the impact of specific amino acid changes on protein folding and stability .
- Environmental Impact Studies: It helps determine how factors like pH and temperature affect protein folding and stability .
- Peptide Synthesis: N(α)-Fmoc-N(π)-modified histidine reagents, synthesized using this compound, are utilized in Fmoc-based solid-phase synthesis of N(π)-modified peptides . It can also be used to prepare libraries of N(π)-alkyl peptides .
Synthesis and Derivatives
The compound is involved in creating modified histidine reagents for peptide synthesis . Research has also explored the alkylation at the N(π)-position of histidine during chemical processes, providing methods for synthesizing N(π)-modified peptides .
Available Products
The following products are available for purchase from Santa Cruz Biotechnology :
- Nim-Trityl-L-histidine methyl ester hydrochloride, 1 g (Catalog # sc-286589) for $51.00
- Nim-Trityl-L-histidine methyl ester hydrochloride, 5 g (Catalog # sc-286589A) for $184.00
- Nim-Trityl-L-histidine methyl ester hydrochloride, 25 g (Catalog # sc-286589B) for $759.00
Mechanism of Action
The mechanism of action of N-Boc-1-trityl-L-histidine Methyl Ester involves the protection of functional groups during chemical reactions. The Boc group protects the amino group, while the trityl group protects the imidazole group, allowing for selective reactions to occur without unwanted side reactions . The compound’s stability and reactivity make it an essential tool in peptide synthesis and other chemical processes .
Comparison with Similar Compounds
Structural and Functional Analogues
A. N-Fmoc-1-trityl L-Homohistidine ()
- Molecular Formula : C₄₁H₃₅N₃O₄ vs. C₃₂H₃₃N₃O₄ (estimated for N-Boc-1-trityl-L-histidine Methyl Ester).
- Protective Groups : Uses Fmoc (9-fluorenylmethyloxycarbonyl) instead of Boc. Fmoc is base-labile, enabling orthogonal deprotection strategies compared to the acid-labile Boc group.
- Backbone : Homohistidine (elongated side chain) vs. histidine. This modification alters steric hindrance and peptide folding dynamics.
- Applications : Both are used in SPPS, but homohistidine derivatives are tailored for specialized studies on peptide conformation .
B. N-Trityl Losartan β-D-glucuronic Acid Methyl Ester ()
- Molecular Formula : C₅₄H₄₉ClN₆O₈ vs. C₃₂H₃₃N₃O₄.
- Core Structure: Based on Losartan (angiotensin II receptor antagonist) vs. histidine.
- Functionality : Includes a β-D-glucuronic acid methyl ester, which is critical for Phase II drug metabolism studies. This contrasts with the histidine derivative’s role in peptide synthesis .
C. N-Boc-N'-(9-xanthenyl)-L-glutamine ()
- Molecular Formula : C₂₃H₂₆N₂O₆ vs. C₃₂H₃₃N₃O₄.
- Protection Strategy: Boc on glutamine’s α-amino group and xanthenyl on the side-chain amide. Unlike the trityl group, xanthenyl offers UV-detectable properties.
- Applications : Used in synthesizing glutamine-rich peptides, such as those in neurodegenerative disease research .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Protective Groups | Key Applications |
|---|---|---|---|---|
| This compound | C₃₂H₃₃N₃O₄ (est.) | ~547.6 (est.) | Boc (α-amino), Trityl (imidazole) | SPPS of histidine-containing peptides |
| N-Fmoc-1-trityl L-Homohistidine | C₄₁H₃₅N₃O₄ | 633.73 | Fmoc (α-amino), Trityl (imidazole) | Conformational studies in SPPS |
| N-Trityl Losartan β-D-glucuronic Acid Methyl Ester | C₅₄H₄₉ClN₆O₈ | 945.45 | Trityl (tetrazole) | Drug metabolite synthesis |
| N-Boc-N'-(9-xanthenyl)-L-glutamine | C₂₃H₂₆N₂O₆ | 426.46 | Boc (α-amino), Xanthenyl (amide) | Neuropeptide synthesis |
Key Research Findings
Protection Group Stability :
- Boc deprotection requires acidic conditions (e.g., trifluoroacetic acid), whereas Fmoc removal uses piperidine. This difference allows sequential deprotection in multi-step syntheses .
- Trityl groups are stable under basic conditions but cleaved via mild acids (e.g., 1% TFA), making them ideal for imidazole protection in histidine derivatives .
Solubility and Reactivity :
- Methyl esters (e.g., in this compound) enhance solubility in dichloromethane or DMF, crucial for SPPS. In contrast, glucuronic acid esters () are polar, limiting organic solvent compatibility .
Therapeutic Relevance :
- Losartan derivatives () target cardiovascular diseases, while histidine analogs are pivotal in enzyme-mimetic peptides or metal-binding studies .
Biological Activity
N-Boc-1-trityl-L-histidine methyl ester is a significant derivative of the amino acid histidine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trityl group. This compound plays a crucial role in peptide synthesis and has notable biological activities due to its structural properties and interactions with various biomolecules.
Chemical Structure and Properties
- Chemical Formula : C₃₀H₃₁N₃O₄
- Molecular Weight : 497.585 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Melting Point : ~130 °C (dec.)
- Boiling Point : 667.5 ± 55.0 °C at 760 mmHg
The Boc group protects the amine functionality during synthetic procedures, while the trityl group enhances solubility and stability, making it particularly useful in drug design and peptide chemistry .
Biological Activity
This compound exhibits several biological activities, primarily due to its role in enzyme catalysis and metal ion binding. The following sections detail its mechanisms of action, applications, and case studies demonstrating its biological relevance.
- Enzyme Interaction : Histidine residues are essential in enzyme catalysis. This compound can interact with protein kinases and other enzymes, influencing their activity. Studies have shown that modifications at the N(π) position significantly alter binding affinity to target proteins, enhancing selectivity towards specific targets .
- Peptide Synthesis : The compound serves as a versatile building block in peptide synthesis, allowing for selective reactions without unwanted side reactions. Its stability under various conditions makes it a preferred choice for researchers .
- Bioconjugation : It is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules, enhancing the functionality of drugs and diagnostic agents .
Case Studies
-
Study on Alkylation at N(π) Position :
- A study investigated the mechanism leading to N(π)-alkylation of histidine residues, revealing that such modifications can impart exceptional binding affinity to specific protein domains (e.g., Plk1 PBD). The research provided methodologies for synthesizing N(π)-modified histidines that could be used in peptide libraries .
- Design of Bioactive Peptides :
Comparative Analysis
The following table summarizes this compound alongside similar compounds:
| Compound | Unique Features | Applications |
|---|---|---|
| This compound | Trityl and Boc protection; versatile in synthesis | Peptide synthesis, drug development |
| N-Boc-L-histidine | No trityl group; simpler structure | Basic peptide synthesis |
| N-Trityl-L-histidine | No Boc protection; retains some reactivity | Limited applications |
| N-Boc-2-trityl-L-histidine | Different substitution pattern; varied interactions | Targeted drug design |
Q & A
Q. What are the standard synthetic routes for N-Boc-1-trityl-L-histidine methyl ester, and how are Boc/Trityl groups selectively introduced?
- Methodological Answer : The synthesis typically involves sequential protection of L-histidine. First, the imidazole nitrogen (N(im)) is protected with a trityl group using trityl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). The α-amino group is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF) or DCM. Finally, the carboxylic acid is esterified with methanol via acid catalysis (e.g., H₂SO₄ or HCl). The order of protection is critical to avoid side reactions, as the trityl group’s steric bulk prevents over-alkylation of the imidazole ring .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity of this compound?
- Methodological Answer :
- HPLC (High-Performance Liquid Chromatography) : Used to assess purity (>93% as per standard batches) with a C18 column and UV detection at 254 nm .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for Boc (δ ~1.4 ppm, singlet for tert-butyl), trityl (δ ~7.2–7.4 ppm, aromatic protons), and methyl ester (δ ~3.6–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ expected at m/z 497.58 for C₃₀H₃₁N₃O₄) .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group or oxidation of the trityl moiety. Stability in solvents varies: DCM and THF are suitable for short-term use, while dimethyl sulfoxide (DMSO) should be avoided due to potential sulfoxide formation at the imidazole ring .
Advanced Research Questions
Q. How can experimental design methodologies (e.g., Taguchi orthogonal arrays) optimize reaction parameters for higher synthetic yield?
- Methodological Answer : Apply the Taguchi method to systematically evaluate factors such as reaction temperature, solvent polarity, catalyst concentration, and molar ratios. For example:
- Parameter Selection : Prioritize catalyst concentration (e.g., H₂SO₄) as the most influential factor, as shown in biodiesel esterification studies where catalyst levels dominated yield outcomes .
- Orthogonal Array Design : Use an L9 (3⁴) array to test three levels of four parameters (e.g., temperature: 0°C, 25°C, 40°C; Boc reagent equivalents: 1.0, 1.2, 1.5). Analyze signal-to-noise (S/N) ratios to identify optimal conditions .
Q. How should researchers address contradictions in stability data for this compound across different solvent systems?
- Methodological Answer :
- Controlled Stability Studies : Compare degradation rates in DCM, THF, and acetonitrile via accelerated aging experiments (e.g., 40°C for 72 hours) with HPLC monitoring.
- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., de-Boc or detritylated derivatives). For instance, acidic solvents may hydrolyze the Boc group, while polar aprotic solvents (e.g., DMF) could destabilize the trityl moiety .
Q. What strategies mitigate racemization during the synthesis of this compound?
- Methodological Answer :
- Low-Temperature Esterification : Perform methanol esterification at 0–4°C to minimize base-catalyzed racemization.
- Chiral HPLC Validation : Use a chiral stationary phase (e.g., Chiralpak IA) to confirm enantiopurity post-synthesis.
- Protection Sequence : Introduce the trityl group before Boc to reduce steric hindrance during imidazole protection, as improper sequencing may increase racemization at the α-carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
